REACTION_CXSMILES
|
[C:1]12([C:11](Cl)=[O:12])[CH2:10][CH:5]3[CH2:6][CH:7]([CH2:9][CH:3]([CH2:4]3)[CH2:2]1)[CH2:8]2.[C:14]([C:17]1[NH:18][CH:19]=[NH+:20][C:21]=1[O-:22])(=[O:16])[NH2:15]>N1C=CC=CC=1>[C:1]12([C:11]([O:22][C:21]3[N:20]=[CH:19][NH:18][C:17]=3[C:14](=[O:16])[NH2:15])=[O:12])[CH2:8][CH:7]3[CH2:6][CH:5]([CH2:4][CH:3]([CH2:9]3)[CH2:2]1)[CH2:10]2
|
Name
|
|
Quantity
|
2.98 g
|
Type
|
reactant
|
Smiles
|
C12(CC3CC(CC(C1)C3)C2)C(=O)Cl
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Name
|
|
Quantity
|
1.271 g
|
Type
|
reactant
|
Smiles
|
C(N)(=O)C=1NC=[NH+]C1[O-]
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Name
|
|
Quantity
|
26 mL
|
Type
|
solvent
|
Smiles
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N1=CC=CC=C1
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Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
stirred at room temperature for 1 hour
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
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Details
|
was recovered by filtration (210 mg)
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated under reduced pressure
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Type
|
ADDITION
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Details
|
To the residue was added ethyl acetate (30 ml) and water (30 ml)
|
Type
|
FILTRATION
|
Details
|
The insoluble solid was filtered
|
Type
|
WASH
|
Details
|
washed with ethyl acetate
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
C12(CC3CC(CC(C1)C3)C2)C(=O)OC=2N=CNC2C(N)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.602 g | |
YIELD: CALCULATEDPERCENTYIELD | 55.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |